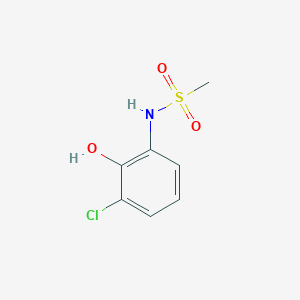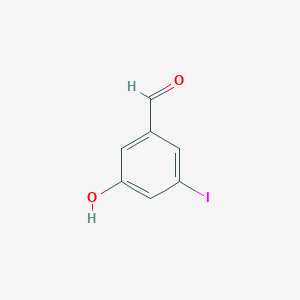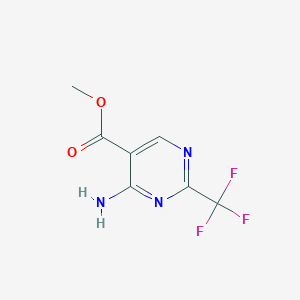
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with two carboxylate groups and an ethyl chain bearing a tert-butoxycarbonyl-protected amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Carboxylate Groups: The carboxylate groups are introduced via esterification reactions using dimethyl sulfate or similar reagents.
Attachment of the Ethyl Chain: The ethyl chain is attached through alkylation reactions, often using ethyl halides.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amine can be deprotected under acidic conditions, revealing a free amine that can form hydrogen bonds or ionic interactions with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)pyridine-2,6-dicarboxylate
- Dimethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)pyridine-2,6-dicarboxylate
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Comparison: Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of a tert-butoxycarbonyl-protected amine.
Eigenschaften
Molekularformel |
C16H22N2O6 |
|---|---|
Molekulargewicht |
338.36 g/mol |
IUPAC-Name |
dimethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(21)17-7-6-10-8-11(13(19)22-4)18-12(9-10)14(20)23-5/h8-9H,6-7H2,1-5H3,(H,17,21) |
InChI-Schlüssel |
DLLKOXAEUUPXRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


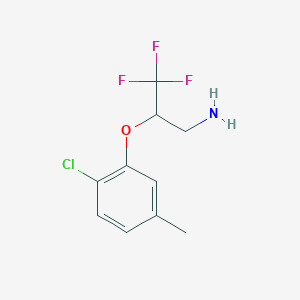

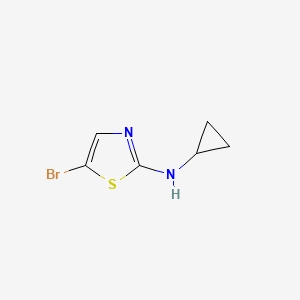

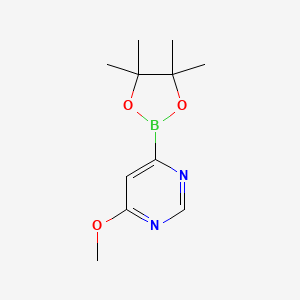

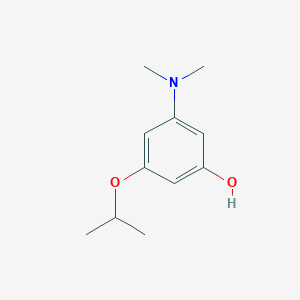
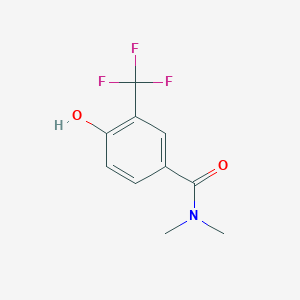
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
